Cas no 37862-57-0 (N-(4-Aminophenyl)ethenesulfonamide)
N-(4-Aminophenyl)ethenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-Aminophenyl)ethenesulfonamide
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- MDL: MFCD20711854
- Inchi: 1S/C8H10N2O2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h2-6,10H,1,9H2
- InChI Key: IRXJLAPPLYMTLT-UHFFFAOYSA-N
- SMILES: C(S(NC1=CC=C(N)C=C1)(=O)=O)=C
N-(4-Aminophenyl)ethenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1175392-1g |
N-(4-Aminophenyl)ethenesulfonamide |
37862-57-0 | 98% | 1g |
¥19500.00 | 2024-05-16 | |
| AstaTech | D76448-0.25/G |
N-(4-AMINOPHENYL)ETHENESULFONAMIDE |
37862-57-0 | 98% | 0.25g |
$1434 | 2023-09-19 | |
| AstaTech | D76448-1/G |
N-(4-AMINOPHENYL)ETHENESULFONAMIDE |
37862-57-0 | 98% | 1g |
$2868 | 2023-09-19 | |
| Chemenu | CM560569-1g |
N-(4-Aminophenyl)ethenesulfonamide |
37862-57-0 | 95%+ | 1g |
$2500 | 2023-03-10 |
N-(4-Aminophenyl)ethenesulfonamide Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on N-(4-Aminophenyl)ethenesulfonamide
Professional Introduction to N-(4-Aminophenyl)ethenesulfonamide (CAS No. 37862-57-0)
N-(4-Aminophenyl)ethenesulfonamide (CAS No. 37862-57-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique sulfonamide and amine functional groups, exhibits a range of potential applications that make it a subject of intense study and development. The molecular structure of N-(4-aminophenyl)ethenesulfonamide, featuring a benzene ring substituted with an amino group and connected to an ethenesulfonamide moiety, provides a versatile platform for further chemical modifications and functionalization.
The significance of N-(4-aminophenyl)ethenesulfonamide in modern chemistry cannot be overstated. Its chemical properties make it an attractive candidate for various applications, particularly in the synthesis of novel pharmaceutical agents. The presence of both the amino and sulfonamide groups allows for interactions with biological targets, making this compound a promising intermediate in drug discovery. Recent advancements in medicinal chemistry have highlighted the role of sulfonamides as key structural motifs in many bioactive molecules, further emphasizing the importance of N-(4-aminophenyl)ethenesulfonamide.
In the realm of pharmaceutical research, N-(4-aminophenyl)ethenesulfonamide has been explored for its potential as a precursor in the development of therapeutic agents. The sulfonamide group is well-known for its ability to enhance binding affinity to biological targets, which is crucial for the design of effective drugs. Studies have demonstrated that sulfonamides can modulate enzyme activity and receptor interactions, making them valuable in treating a wide range of diseases. The incorporation of the 4-aminophenyl moiety into the molecular framework adds another layer of complexity, allowing for fine-tuning of pharmacological properties.
Recent research has also delved into the synthetic pathways for producing N-(4-aminophenyl)ethenesulfonamide more efficiently. The development of novel synthetic methodologies has enabled researchers to access this compound in higher yields and purity, facilitating further exploration of its applications. One such approach involves multi-step organic synthesis, where carefully selected reagents and catalysts are employed to construct the desired molecular structure. These advancements not only improve the accessibility of N-(4-aminophenyl)ethenesulfonamide but also open up new avenues for its utilization in various chemical processes.
The pharmacological potential of N-(4-aminophenyl)ethenesulfonamide has been further investigated through computational modeling and experimental studies. Computational techniques such as molecular docking have been used to predict how this compound might interact with biological targets, providing insights into its potential therapeutic effects. Experimental studies have corroborated these predictions by demonstrating favorable interactions with specific enzymes and receptors. These findings underscore the importance of N-(4-aminophenyl)ethenesulfonamide as a lead compound in drug discovery efforts.
Moreover, the environmental impact and sustainability considerations associated with N-(4-aminophenyl)ethenesulfonamide have been subjects of recent interest. Researchers are exploring greener synthetic routes that minimize waste and reduce energy consumption without compromising on yield or purity. Such efforts align with the broader goal of sustainable chemistry, which aims to develop chemical processes that are environmentally friendly and economically viable. The adoption of green chemistry principles in the synthesis of N-(4-aminophenyl)ethenesulfonamide could pave the way for more sustainable pharmaceutical production.
The versatility of N-(4-aminophenyl)ethenesulfonamide extends beyond pharmaceutical applications. It has also been explored as a building block in materials science, where its unique chemical properties make it suitable for designing advanced materials with tailored functionalities. For instance, researchers have investigated its use in creating polymers and coatings that exhibit enhanced durability and biocompatibility. These applications highlight the broad utility of this compound across multiple scientific disciplines.
In conclusion, N-(4-Aminophenyl)ethenesulfonamide (CAS No. 37862-57-0) represents a fascinating compound with significant potential in both pharmaceuticals and materials science. Its structural features and chemical properties make it a valuable intermediate for drug discovery, while its adaptability allows for diverse applications in other fields. As research continues to uncover new uses for this compound, it is likely to remain at the forefront of scientific innovation.
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